![molecular formula C20H22N2O6S B3010285 N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide CAS No. 612525-85-6](/img/structure/B3010285.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide
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Overview
Description
The compound "N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide" is a structurally complex molecule that may be related to various sulfonamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide compounds that exhibit a range of biological activities, including antiarrhythmic, antifungal, antiviral, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of sulfonamide derivatives is a topic of interest in several papers. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity is described, indicating that these compounds can be synthesized and modified to enhance their biological activity . Similarly, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide through the reaction of sulfonyl chloride with an amine is reported, suggesting a possible route for the synthesis of related compounds . Additionally, the synthesis of N-substituted imidazolylbenzamides as selective class III agents is discussed, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been characterized using various techniques. For example, the X-ray structural characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provides detailed information about the crystal structure of a sulfonamide compound . The molecular structure and vibrational spectroscopic investigation of N-((4-aminophenyl)sulfonyl)benzamide using density functional theory (DFT) is another example of how the structure of sulfonamide derivatives can be elucidated .
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be inferred from the studies on their synthesis and biological activities. The synthesis of ynamides from sulfonamide, including amino acid and peptide derivatives, showcases the chemical reactivity of sulfonamides under copper-catalyzed conditions . The interaction of sulfonamide derivatives with biological targets, as seen in the molecular docking analysis of N-((4-aminophenyl)sulfonyl)benzamide with various proteins, also provides insights into the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are crucial for their biological activity. The inhibition of carbonic anhydrase isoforms by benzene sulfonamides incorporating a tetrachlorophthalimide moiety demonstrates the importance of physical and chemical properties in enzyme inhibition . The NBO and HOMO-LUMO analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide using DFT provides information on the electronic properties and charge transfer within the molecule .
Scientific Research Applications
Electrophysiological Activity in Cardiac Systems
One study focused on the synthesis and cardiac electrophysiological activity of N-substituted benzamide derivatives, including analogs similar to N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide. These compounds were found to exhibit significant potency in vitro, comparable to sematilide, a potent selective class III agent undergoing clinical trials, indicating their potential application in cardiac arrhythmia treatment (Morgan et al., 1990).
Anticancer Properties
Another research domain involves the anticancer evaluation of derivatives containing a phenylaminosulfanyl moiety. Compounds synthesized using a base structure similar to N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide displayed potent cytotoxic activity against various human cancer cell lines. These findings underscore the potential of such compounds as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).
Enzyme Inhibition and Molecular Docking Studies
Research exploring the molecular structure and docking analyses of compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide has revealed their potential as enzyme inhibitors with antifungal and antiviral properties. These studies provide insight into the bioactive nature and structural behavior of such compounds, opening avenues for developing new therapeutic agents (FazilathBasha et al., 2021).
Corrosion Inhibition
In the field of materials science, derivatives of N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide have been studied for their corrosion inhibition properties. These compounds have demonstrated significant efficiency in protecting metals from corrosion, highlighting their potential application in industrial settings (Tezcan et al., 2018).
Antibacterial Activity
Furthermore, research on sulfonamides derived from similar structures has shown promising antibacterial activity. These studies contribute to the understanding of how these compounds can be utilized in combating bacterial infections, underscoring the broad applicability of N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide and its derivatives in medicinal chemistry (Siddiqa et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c23-20(21-11-14-3-8-18-19(10-14)28-13-27-18)15-4-6-17(7-5-15)29(24,25)22-12-16-2-1-9-26-16/h3-8,10,16,22H,1-2,9,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZMURVUCJSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide |
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